N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
N-[(3R)-7-(3,8-diazabicyclo[321]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a unique structure that combines elements of chromene, thienopyridine, and diazabicyclooctane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide involves multiple steps, including the formation of the chromene and thienopyridine rings, followed by the introduction of the diazabicyclooctane moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Glutaminase Inhibitor, Compound 968: A cell-permeable, reversible inhibitor of mitochondrial glutaminase.
Secondary Bioactive Compounds from Endosymbiotic Bacteria: Compounds with antibacterial and anticancer activities.
Uniqueness
N-[(3R)-7-(3,8-diazabicyclo[321]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H29N5O2S |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C25H29N5O2S/c1-14-3-8-20-22(26-2)23(33-25(20)27-14)24(31)29-18-9-15-4-7-19(10-21(15)32-13-18)30-11-16-5-6-17(12-30)28-16/h3-4,7-8,10,16-18,26,28H,5-6,9,11-13H2,1-2H3,(H,29,31)/t16?,17?,18-/m1/s1 |
InChI Key |
WTGNDKCABSWCMB-DAWZGUTISA-N |
Isomeric SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)N[C@@H]3CC4=C(C=C(C=C4)N5CC6CCC(C5)N6)OC3)NC |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3CC4=C(C=C(C=C4)N5CC6CCC(C5)N6)OC3)NC |
Origin of Product |
United States |
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